

properties of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

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Compound of Interest

4-(2,3-

Compound Name: *Dimethylphenylcarbamoyl)phenylboronic acid*

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An In-depth Technical Guide to **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid**

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** (CAS No. 913835-36-6), a specialized derivative of phenylboronic acid (PBA). Phenylboronic acids are a cornerstone of modern synthetic and medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions and their unique ability to interact with diols. This document consolidates the known properties, synthesis, and safety information for this specific compound, while also drawing upon the well-established principles of the broader PBA class to elucidate its mechanistic behavior and project its potential applications. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile chemical entity.

Core Chemical and Physical Properties

While specific experimental data for **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** is not extensively published, its core properties can be defined by its chemical structure and inferred from closely related analogs. The molecule consists of a phenylboronic acid scaffold, a

central phenyl ring, and an amide linkage to a 2,3-dimethylphenyl group. This structure imparts a combination of reactivity from the boronic acid moiety and specific steric and electronic properties from the substituted aromatic rings.

Property	Value	Source / Method
CAS Number	913835-36-6	ChemicalBook[1]
Molecular Formula	C ₁₅ H ₁₆ BNO ₃	Calculated
Molecular Weight	269.11 g/mol	Calculated
Appearance	White to off-white crystalline powder (inferred from analogs)	Inferred from[2][3]
Melting Point	Data not available	N/A
Solubility	Soluble in most polar organic solvents; poorly soluble in hexanes.	Inferred from[4]
Storage Conditions	Store at 2-8°C (inferred from analogs)	Inferred from

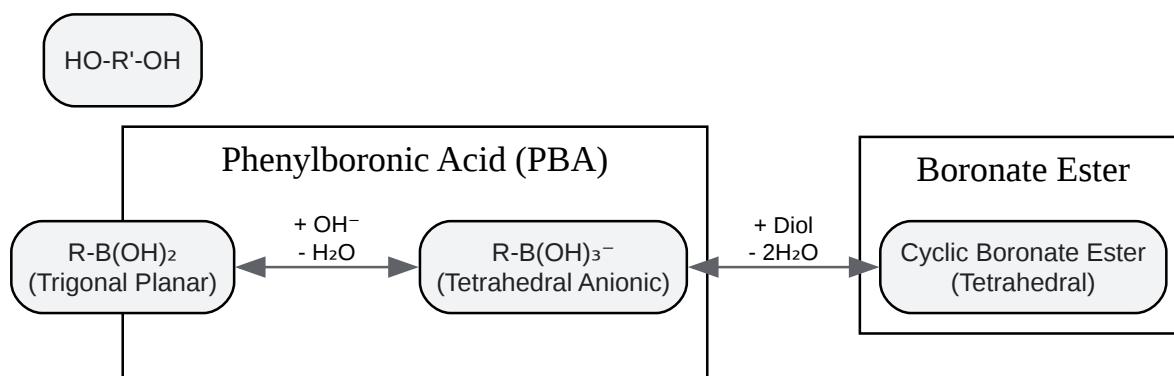
The Chemistry of the Boronic Acid Functional Group

The utility of **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** is fundamentally derived from the unique chemistry of its boronic acid group [-B(OH)₂].

Lewis Acidity and Diol Binding

The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid.[4] This electronic feature allows it to readily accept a pair of electrons from a nucleophile. A critically important reaction is its reversible covalent interaction with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, glycoproteins, and ribonucleosides, to form five- or six-membered cyclic boronate esters.[5][6]

This binding is highly pH-dependent. At physiological pH, an equilibrium exists between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form. The latter binds more strongly to diols.^[5] This property is the foundation for using PBA derivatives in biosensors and targeted drug delivery systems.^{[6][7]} Specifically, the overexpression of sialic acids (a type of sugar with a diol group) on the surface of many cancer cells makes PBA-functionalized molecules promising candidates for targeted cancer therapy.^{[5][8]}

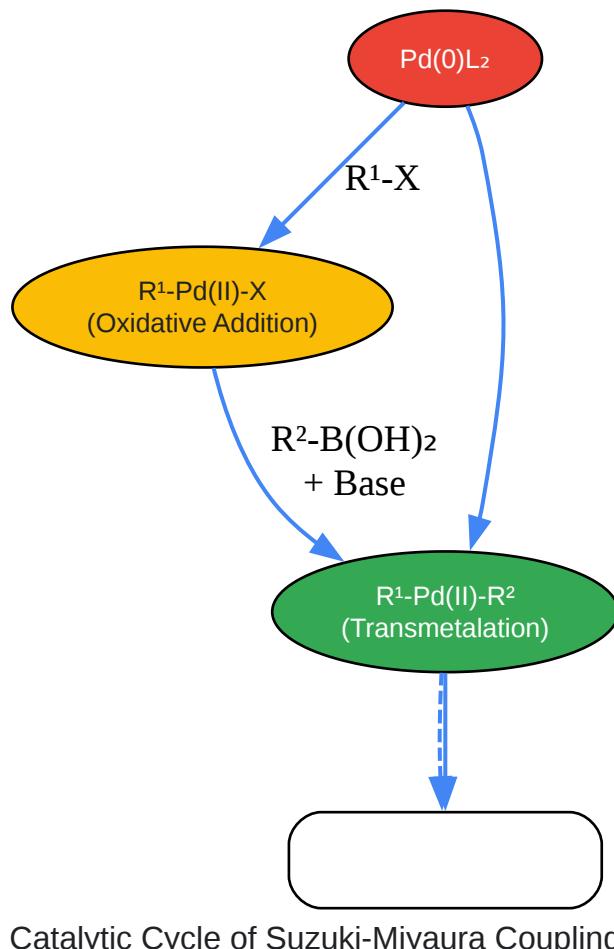


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Caption: Reversible binding of a boronic acid to a cis-diol.

The Suzuki-Miyaura Cross-Coupling Reaction

Perhaps the most widespread application of phenylboronic acids is as a key reactant in the Suzuki-Miyaura cross-coupling reaction.^{[4][7]} This palladium-catalyzed reaction forges a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide. Its reliability, tolerance of diverse functional groups, and relatively mild conditions have made it an indispensable tool in the synthesis of complex organic molecules, particularly biaryl structures that form the core of many pharmaceuticals.^[7]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

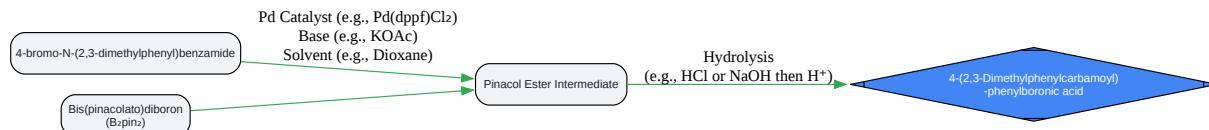
Synthesis and Characterization

While a specific, validated synthesis for **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** is not published in peer-reviewed literature, a robust synthetic route can be designed based on well-established organometallic methodologies. The most logical approach is a Miyaura borylation reaction.

Proposed Synthetic Workflow

The synthesis would logically begin with the corresponding aryl bromide, 4-bromo-N-(2,3-dimethylphenyl)benzamide, which serves as the precursor. This precursor can be synthesized via a standard amidation reaction between 4-bromobenzoyl chloride and 2,3-dimethylaniline.

The key final step is the palladium-catalyzed borylation of the aryl bromide with a boron source like bis(pinacolato)diboron ($B_2\text{pin}_2$), followed by deprotection of the pinacol ester to yield the final boronic acid.



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Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Prophetic)

This protocol is illustrative and based on standard procedures for Miyaura borylation. Optimization would be required.

Step 1: Synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzamide (Precursor)

- Dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (N_2).
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
- Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over Na_2SO_4 , and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to yield the pure amide precursor.
- Self-Validation: Confirm the structure and purity of the precursor using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Step 2: Miyaura Borylation and Hydrolysis

- To an oven-dried flask, add the precursor 4-bromo-N-(2,3-dimethylphenyl)benzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.03 eq), and a base like potassium acetate (KOAc , 3.0 eq).
- Evacuate and backfill the flask with an inert atmosphere (N_2 or Ar) three times.
- Add a dry, degassed solvent such as 1,4-dioxane or DMSO.
- Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.
- After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate in vacuo. The crude product is the boronic acid pinacol ester.
- Dissolve the crude ester in a solvent mixture (e.g., THF/water) and add an acid (e.g., 2M HCl) or base to hydrolyze the ester. Stir vigorously at room temperature until the deprotection is complete (monitor by TLC).
- Perform an aqueous workup, carefully adjusting the pH to precipitate the boronic acid product, which can then be collected by filtration.
- Self-Validation: The final product's identity and purity should be rigorously confirmed by ^1H NMR, ^{11}B NMR, mass spectrometry, and melting point analysis. Purity can be further assessed by HPLC.

Potential Applications in Research and Drug Development

The primary value of this compound is as a sophisticated building block for organic synthesis. Its applications are analogous to other functionalized phenylboronic acids.

Synthesis of Biologically Active Molecules

The close analog, 4-(dimethylcarbamoyl)phenylboronic acid, is used as a reactant in the synthesis of various kinase inhibitors and receptor agonists. Specifically, it has been used to prepare:

- Checkpoint kinase 1 (CHK1) inhibitors.
- ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
- Inhibitors of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.
- Selective glucocorticoid receptor agonists.

Given this precedent, **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** is an excellent candidate for similar synthetic campaigns. The 2,3-dimethylphenyl group provides distinct steric bulk and electronic properties compared to a simple dimethylamino group, which can be leveraged by medicinal chemists to fine-tune ligand-receptor interactions, improve metabolic stability, or alter pharmacokinetic properties of a final drug candidate.

Material Science and Bioconjugation

Phenylboronic acids are used to develop advanced materials with unique properties.^[2] They can be incorporated into polymers to create "smart" materials that respond to changes in pH or glucose concentration, making them useful for drug delivery systems and hydrogels.^{[6][7]} The ability to bind to diols also allows this compound to be used in bioconjugation, attaching it to biomolecules or surfaces for diagnostic and therapeutic applications.^{[2][3]}

Safety and Handling

Proper handling of **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** is essential in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).[\[1\]](#)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P405: Store locked up.

Handling Recommendations:

- Work in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
- Avoid formation of dust. In case of spills, clean up using methods that do not generate dust (e.g., wet wipe or HEPA vacuum).
- Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a valuable and specialized chemical reagent with significant potential in medicinal chemistry and materials science. While direct studies on this molecule are limited, its properties and reactivity can be confidently understood through the extensive knowledge base of the phenylboronic acid class. Its primary role as a building block in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, and the unique diol-binding capability of its boronic acid moiety opens avenues for applications in targeted therapies and diagnostics. As with any chemical reagent, adherence to strict safety protocols is paramount for its handling and use.

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